Methyl 3-ethyl-4,5-dihydroisoxazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 3-ethyl-4,5-dihydroisoxazole-5-carboxylate” is a chemical compound with the molecular formula C7H11NO3 and a molecular weight of 157.17 . It is used for proteomics research .
Synthesis Analysis
A new series of 4,5-dihydroisoxazole-5-carboxylate derivatives, including “this compound”, were synthesized via a [3 + 2] cycloaddition reaction between ethyl acrylate and nitrile oxide generated in situ in the presence of Chloramine-T .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C7H11NO3 . Further structural analysis would require more specific data such as NMR or X-ray crystallography results.Chemical Reactions Analysis
The synthesis of “this compound” involves a [3 + 2] cycloaddition reaction between ethyl acrylate and nitrile oxide . This reaction is part of the 1,3-dipolar cycloaddition reactions, which are very useful in the preparation of a variety of compounds in organic chemistry .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 157.17 . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.Scientific Research Applications
Synthesis of Chiral Compounds
- Methyl 3-ethyl-4,5-dihydroisoxazole-5-carboxylate has been utilized in synthesizing chiral 2-aminoalkyloxazole-4-carboxylates. These compounds are produced from isoxazol-5(2H)-ones and demonstrate good overall yields without significant racemization (Cox, Prager, & Svensson, 2003).
Liquid Crystalline Property Study
- A series of 4,5-dihydroisoxazole-5-carboxylate derivatives synthesized from this compound were studied for their liquid crystalline properties. These derivatives were characterized by various spectroscopic methods and showed interesting mesomorphic behavior (Kotian, Nudva N, Rai, & Byrappa, 2016).
Lateral Lithiation Research
- Ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate, related to this compound, was used in studies on lateral lithiation. This research provided insights into the synthesis of functionalized isoxazole AMPA analogs (Zhou & Natale, 1998).
Antimicrobial Evaluation
- Compounds derived from ethyl 4-amino-2,3-dihydro-3-methyl-2-thio-xothiazole-5-carboxylate, a relative of this compound, were synthesized and evaluated for antimicrobial activities. Some showed inhibitory effects against Gram-positive bacteria and yeasts (Balkan, Urgun, & Özalp, 2001).
Corrosion Inhibition in Industrial Processes
- In industrial applications, derivatives of 4,5-dihydroisoxazole-5-carboxylate, similar to this compound, have been used as corrosion inhibitors for mild steel. These inhibitors demonstrated high efficiency and were studied using various methods including electrochemical techniques (Dohare, Ansari, Quraishi, & Obot, 2017).
Microbial and Enzymatic Methods
- The compound has been involved in research exploring microbial and enzymatic methods for obtaining optically active acids. This includes the hydrolysis of racemic mixtures of related esters (Zadrozna, Kurkowska, & Makuch, 1997).
Safety and Hazards
Properties
IUPAC Name |
methyl 3-ethyl-4,5-dihydro-1,2-oxazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-3-5-4-6(11-8-5)7(9)10-2/h6H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNRKSOZYKDEOTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(C1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.